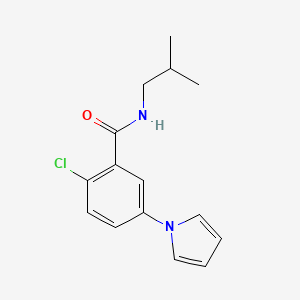

2-chloro-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C15H17ClN2O and its molecular weight is 276.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-chloro-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of substituted benzamides with pyrrole derivatives. The introduction of the chloro and methylpropyl groups has been shown to influence the compound's biological activity significantly.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human breast cancer (MCF-7) and leukemia (K562) cells, showing significant inhibition of cell proliferation and induction of apoptosis through mechanisms involving caspase activation and PARP cleavage .

Neuroleptic Activity

Research into related benzamide compounds has demonstrated that modifications at the N-substituent can enhance neuroleptic activity. In particular, compounds featuring a pyrrolidine structure have shown increased potency compared to traditional neuroleptics like haloperidol. The specific structural features of this compound may contribute similarly to its neuroleptic profile .

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

- Chlorine Substitution : The presence of a chlorine atom at the 2-position on the benzene ring increases lipophilicity, enhancing cellular uptake.

- Pyrrole Ring : The pyrrole moiety is crucial for biological activity, as it participates in π-stacking interactions with target proteins.

- Alkyl Side Chains : The 2-methylpropyl group may enhance hydrophobic interactions, contributing to improved binding affinity for biological targets.

Case Study 1: Antiproliferative Effects

In a study assessing various pyrrole derivatives, this compound showed IC50 values in the low micromolar range against MCF-7 cells. This indicates a strong potential for development as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

A comparative assessment of neuroleptic activity revealed that similar compounds with pyrrolidine structures exhibited enhanced efficacy in reducing apomorphine-induced stereotypy in rodent models. The specific compound was found to be significantly more effective than established drugs like metoclopramide, suggesting a promising therapeutic profile .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H18ClN2O |

| Molecular Weight | 270.76 g/mol |

| Biological Activity | Anticancer, Neuroleptic |

| IC50 Against MCF-7 Cells | Low micromolar range |

| Mechanism of Action | Induction of apoptosis via caspase activation |

科学的研究の応用

Research indicates that compounds similar to 2-chloro-N-(2-methylpropyl)-5-(1H-pyrrol-1-yl)benzamide exhibit various pharmacological effects:

- Neuroleptic Activity : Benzamide derivatives have been studied for their neuroleptic properties. For instance, certain benzamides have shown significant antipsychotic effects in animal models, suggesting that this compound may also possess similar properties. A related study found that certain benzamide derivatives were more potent than established neuroleptics like haloperidol and metoclopramide .

- Cancer Treatment : The compound's structural features suggest potential applications in oncology. Similar compounds have been evaluated as inhibitors of various cancer-related pathways, including those involving kinesin spindle protein (KSP), which plays a critical role in cell division and cancer progression . The ability to modulate such targets could make this compound a candidate for further investigation in cancer therapies.

Case Studies and Research Findings

Several studies have highlighted the potential of benzamide derivatives:

- Neuroleptic Activity : A study synthesized a series of benzamides and evaluated their effects on apomorphine-induced stereotyped behavior in rats. The findings indicated that specific structural modifications significantly enhanced activity compared to traditional treatments .

- Cancer Inhibition : Research on related benzamide compounds demonstrated their ability to inhibit RET kinase activity, which is implicated in various cancers. The results suggested that these compounds could serve as lead candidates for further drug development targeting RET-dependent tumors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamides revealed that modifications to the side chains and core structures could dramatically influence biological activity, indicating a pathway for optimizing compounds like this compound for specific therapeutic applications .

特性

分子式 |

C15H17ClN2O |

|---|---|

分子量 |

276.76 g/mol |

IUPAC名 |

2-chloro-N-(2-methylpropyl)-5-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C15H17ClN2O/c1-11(2)10-17-15(19)13-9-12(5-6-14(13)16)18-7-3-4-8-18/h3-9,11H,10H2,1-2H3,(H,17,19) |

InChIキー |

CJLRQJMQEQASON-UHFFFAOYSA-N |

正規SMILES |

CC(C)CNC(=O)C1=C(C=CC(=C1)N2C=CC=C2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。